molecular formula C11H7FOS B2698202 5-(3-Fluorophenyl)thiophene-2-carbaldehyde CAS No. 886508-77-6

5-(3-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B2698202
CAS No.: 886508-77-6
M. Wt: 206.23
InChI Key: AMTYNYZDGZBISY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7FOS and a molecular weight of 206.24 . It is a part of the class of organic compounds known as thiophene derivatives .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a fluorophenyl group at the 5-position and a carbaldehyde group at the 2-position .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the design and synthesis of various novel arylthiophene-2-carbaldehyde compounds, including 5-(3-Fluorophenyl)thiophene-2-carbaldehyde derivatives, demonstrated their potential in biological applications. These compounds were synthesized using Suzuki-Miyaura cross-coupling reactions and evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Notably, some derivatives showed promising antibacterial activity against Pseudomonas aeruginosa and remarkable NO scavenging properties, indicating their potential in developing new therapeutic agents (Ali et al., 2013).

Photochemical and Fluorescence Applications

Research into the intramolecular proton transfer (IPT) mechanisms of thiophene-2-carbaldehyde derivatives, including those similar to this compound, has provided insights into their photochemical properties. These studies involve the construction of potential energy curves and time-dependent density functional theory (TDDFT) to simulate electronic spectra. Such research indicates the compounds' utility in understanding fluorescence phenomena and designing fluorescence-based sensors and materials (Huang et al., 2017).

Chemical Sensing

A novel fluorescent sensor for ferric ions was developed using a thiophene-2-carbaldehyde derivative, showcasing the compound's selectivity and sensitivity towards Fe3+ ions. This highlights the potential of this compound related structures in the development of chemical sensors for environmental monitoring and biomedical applications (Zhang et al., 2016).

Corrosion Inhibition

Thiophene derivatives, including those structurally related to this compound, have been explored as corrosion inhibitors for metals in acidic environments. These studies provide a basis for the development of new, more effective corrosion inhibitors that could extend the life of metals in industrial applications (Arrousse et al., 2022).

Properties

IUPAC Name

5-(3-fluorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTYNYZDGZBISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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